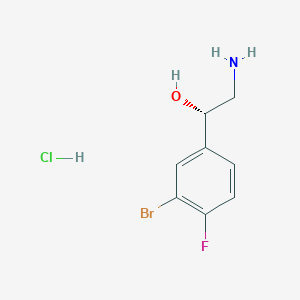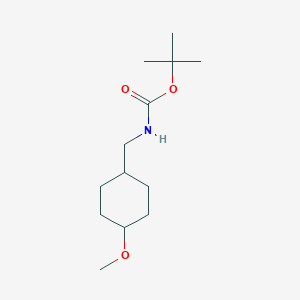![molecular formula C13H8FN3O B2735510 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 339104-42-6](/img/structure/B2735510.png)
4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that belongs to the class of phenylimidazoles. It consists of a pyridine ring linked to an oxadiazole ring through a CC bond . This compound has garnered interest due to its potential biological activities.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring fused with an oxadiazole ring. The fluorophenyl group contributes to its aromatic character, and the oxadiazole ring introduces heteroatoms (nitrogen and oxygen) into the structure. These features play a crucial role in its biological properties .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Desai et al. (2016) employed a rational approach for the synthesis of fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, demonstrating potent antibacterial and antifungal activities. This research illustrates the compound's potential in developing new antimicrobial agents (Desai, G. M. Kotadiya, A. Trivedi, V. Khedkar, & P. Jha, 2016).
Photoluminescence and Electroluminescence
Yang et al. (2013) synthesized a rhenium complex with the compound, revealing its promising photoluminescence and electroluminescence performances. The study contributes to the understanding of metal-organic frameworks and their applications in light-emitting devices (Wensheng Yang, Wan-Wan Yang, Weisheng Liu, & W. Qin, 2013).
Organic Light-Emitting Diodes (OLEDs)
Shih et al. (2015) developed m-terphenyl oxadiazole derivatives including this compound as electron transporters and hole/exciton blockers for OLEDs. Their work demonstrates the compound's role in enhancing the efficiency and stability of OLEDs, offering insights into materials science and engineering (Cheng-Hung Shih, P. Rajamalli, C. Wu, W. Hsieh, & Chien‐Hong Cheng, 2015).
Anticancer Agents
Vinayak et al. (2017) synthesized novel amine derivatives of the compound, demonstrating significant in vitro anticancer activity against various human cancer cell lines. This highlights the compound's potential in medicinal chemistry and drug development (A. Vinayak, M. Sudha, & Kumar S. Lalita, 2017).
Fluorescent Sensors
Zheng et al. (2013) developed an oxadiazole derivative incorporating the compound as a fluorescence turn-on sensor for Ag+, showcasing its utility in analytical chemistry for metal ion detection (Chunling Zheng, Ailin Yuan, Zhengyu Zhang, Hong Shen, Shuyuan Bai, & Haibo Wang, 2013).
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O/c14-11-3-1-10(2-4-11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDICPYQLDWSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
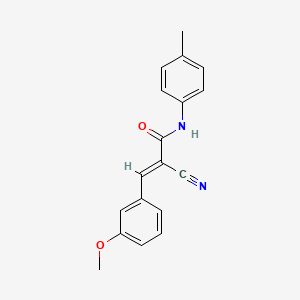
![1-(4-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2735430.png)

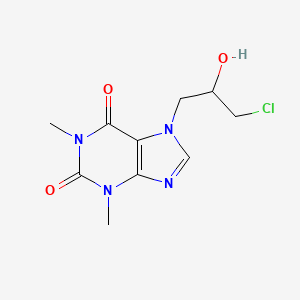
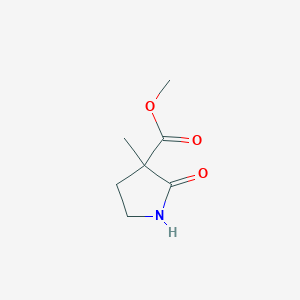
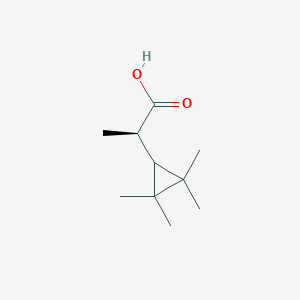
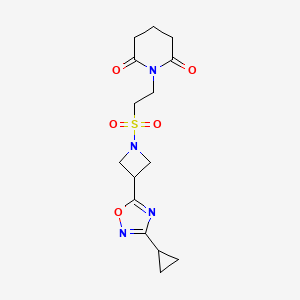
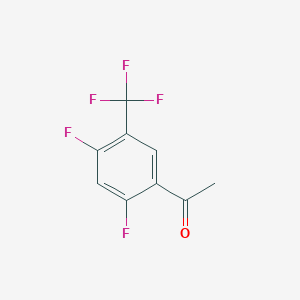
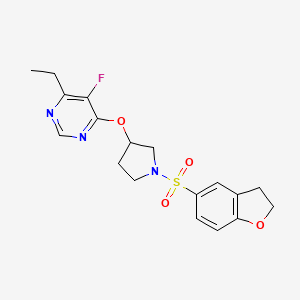
![2-[(2-ethylphenyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2735442.png)
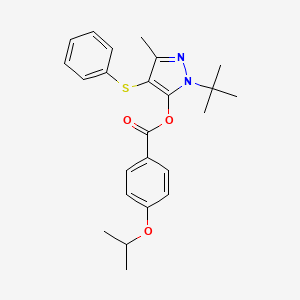
![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2735444.png)
